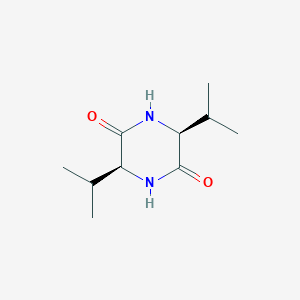

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAWEIDGADSAC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione: Structure, Properties, and Applications

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione , also known by its synonym cyclo(L-Val-L-Val) , is a chiral cyclic dipeptide that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

(3S,6S)-3,6-diisopropylpiperazine-2,5-dione is a derivative of diketopiperazine (DKP), the smallest class of cyclic peptides, formed from the cyclization of two L-valine amino acid residues.[1] The defining structural feature is a six-membered piperazine-2,5-dione ring with two isopropyl groups in the (S) configuration at the 3 and 6 positions. This rigid, stereochemically defined scaffold makes it a valuable chiral building block in asymmetric synthesis.[1][2]

Table 1: Physicochemical Properties of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| CAS Number | 19943-16-9 | [4] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment, protected from light | [2] |

Spectroscopic Characterization: While specific, detailed NMR and IR spectra are not consistently published in readily accessible sources, commercial suppliers indicate that the spectra of their products conform to the expected structure.[2] For reference, characteristic IR absorption bands for diketopiperazines include N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and strong amide C=O stretching vibrations around 1650-1690 cm⁻¹.[5][6] The exact positions of these peaks can be influenced by hydrogen bonding in the solid state. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

The most common and direct method for the synthesis of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione is the cyclization of a linear dipeptide precursor, L-valyl-L-valine. This can be achieved through several established peptide coupling and cyclization protocols. Below is a representative solution-phase synthesis protocol.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the synthesis in three main stages: formation of the protected dipeptide, deprotection, and cyclization.

Diagram 1: Synthetic Workflow for cyclo(L-Val-L-Val)

Caption: Solution-phase synthesis of cyclo(L-Val-L-Val).

Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Val-L-Val-OMe)

-

Rationale: The synthesis begins with the coupling of N-terminally protected L-valine (e.g., with a Boc group) and C-terminally protected L-valine (e.g., as a methyl ester). This prevents self-coupling and polymerization. Carbodiimide-based coupling agents like EDC, often with an additive like HOBt to suppress racemization, are commonly employed to activate the carboxylic acid for amide bond formation. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction.

-

Procedure:

-

Dissolve N-Boc-L-valine (1.0 eq) and L-valine methyl ester hydrochloride (1.0 eq) in an anhydrous solvent such as DMF or DCM.

-

Add HOBt (1.1 eq) and DIPEA (2.2 eq) to the solution and cool to 0 °C.

-

Add EDC hydrochloride (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by diluting with an organic solvent like ethyl acetate and washing sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the product by silica gel column chromatography.

-

Step 2: N-Terminal Deprotection

-

Rationale: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the N-terminal amine, which is necessary for the subsequent intramolecular cyclization.

-

Procedure:

-

Dissolve the purified Boc-L-Val-L-Val-OMe in a solution of 25-50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure to yield the dipeptide amine salt.

-

Step 3: Intramolecular Cyclization

-

Rationale: The linear dipeptide precursor is induced to cyclize by heating in a high-boiling point, non-protic solvent. The elevated temperature provides the energy required for the intramolecular aminolysis, where the N-terminal amine attacks the C-terminal ester to form the cyclic dipeptide and release methanol.

-

Procedure:

-

Dissolve the deprotected dipeptide in a high-boiling solvent such as toluene or 2-butanol.[7]

-

Heat the solution to reflux for several hours to overnight.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure (3S,6S)-3,6-diisopropylpiperazine-2,5-dione.

-

Applications in Asymmetric Synthesis and Drug Development

The primary application of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione lies in its use as a chiral scaffold and intermediate in asymmetric synthesis.

Chiral Auxiliary for Asymmetric Amino Acid Synthesis

While not a direct chiral auxiliary in the traditional sense where it is temporarily attached and then removed, the related bis-lactim ether derived from cyclo(Gly-L-Val) is a cornerstone of the Schöllkopf method for the asymmetric synthesis of non-proteinogenic α-amino acids. In this methodology, the diketopiperazine is O-alkylated to form a bis-lactim ether. The bulky isopropyl group from the valine residue effectively shields one face of the glycine-derived enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent hydrolysis cleaves the newly synthesized chiral amino acid from the valine auxiliary. This principle highlights the powerful stereodirecting effect of the valine-derived moiety within the diketopiperazine framework.

Diagram 2: Principle of the Schöllkopf Method

Caption: Stereodirecting role of the valine moiety in the Schöllkopf synthesis.

Intermediate in Peptide and Natural Product Synthesis

Cyclic dipeptides, including cyclo(L-Val-L-Val), serve as building blocks for more complex peptide-based therapeutics and natural products.[8] Their rigid conformation can be used to mimic β-turns in larger peptides, which can improve metabolic stability and receptor binding affinity. While specific, named drug candidates synthesized directly from cyclo(L-Val-L-Val) are not widely reported in introductory literature, the use of diketopiperazines as key intermediates is a common strategy in medicinal chemistry. For example, various substituted diketopiperazines are being investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[9][10][11]

Biological and Pharmacological Properties

Diketopiperazines as a class exhibit a broad range of biological activities, and cyclo(L-Val-L-Val) is no exception. However, detailed quantitative data for this specific compound is often embedded within broader studies on diketopiperazine libraries.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various diketopiperazines isolated from natural sources or synthesized in the laboratory. For example, the related compound cyclo(L-Pro-L-Val) has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[12] While it is plausible that cyclo(L-Val-L-Val) possesses similar properties due to its structural similarity, specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal pathogens are not consistently reported in readily accessible literature. One study on metabolites from Streptomyces sp. identified a compound containing a pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- moiety, which is structurally related to cyclodipeptides, and found it to have significant antimicrobial activity, with MIC values as low as 7.8 µg/mL against Micrococcus luteus.[13]

Cytotoxic and Other Biological Activities

Diketopiperazines have been investigated for their potential as anticancer agents. For instance, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from a marine-derived fungus, exhibited selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions.[11] The biological activity of these compounds is highly dependent on the nature of the amino acid side chains. The isopropyl groups of cyclo(L-Val-L-Val) contribute to its lipophilicity, which may influence its ability to cross cell membranes and interact with intracellular targets. Further research is needed to fully elucidate the specific cytotoxic profile of cyclo(L-Val-L-Val).

Conclusion

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a valuable and versatile molecule in modern organic and medicinal chemistry. Its rigid, chiral structure makes it an important building block for the stereoselective synthesis of complex molecules, particularly non-proteinogenic amino acids. While detailed characterization data and specific applications in late-stage drug development are not always readily available in the public domain, the foundational principles of its synthesis and reactivity are well-established. As the search for novel therapeutic agents continues, the diketopiperazine scaffold, exemplified by cyclo(L-Val-L-Val), will undoubtedly remain a focus of research and development efforts.

References

-

cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Cyclo(L-Pro-L-Val) - SpectraBase. (n.d.). Retrieved January 13, 2026, from [Link]

-

Molecular structure of cyclo[-(D-Val-L-Hyi-L-Val-D-Hyi)2-] revealed by x-ray analysis. (1992). Biopolymers, 32(7), 757–764. [Link]

-

The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Cyclo(L-Pro-L-Val-L-Val) | C15H25N3O3 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Showing metabocard for Cyclo(L-prolyl-L-valyl) (HMDB0240493) - Human Metabolome Database. (2019, October 8). Retrieved January 13, 2026, from [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). Retrieved January 13, 2026, from [Link]

-

Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. (2018). Molecules, 23(7), 1793. [Link]

-

(PDF) Diastereoselective reactions of enolates - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

-

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. (n.d.). Retrieved January 13, 2026, from [Link]

-

FT-IR spectra of (a) cyclo(L-Pro-L-Tyr) and (b)... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

X-Ray Crystallographic Proof of a Cyclol Structure in a Tripeptide - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

-

Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

cyclo(L-Pro-L-Val). (n.d.). Retrieved January 13, 2026, from [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2022). Chemistry Proceedings, 8(1), 108. [Link]

-

Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

-

Infrared spectra and structures of the valyl-alanine and alanyl-valine zwitterions isolated in a KBr matrix - The Australian National University. (2003, August 14). Retrieved January 13, 2026, from [Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC - NIH. (2022, June 27). Retrieved January 13, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 13, 2026, from [Link]

-

Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - NIH. (2021, May 11). Retrieved January 13, 2026, from [Link]

-

L-Valine and L-Proline--solid-state IR-LD spectroscopic study - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione [myskinrecipes.com]

- 3. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. mdpi.com [mdpi.com]

Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione from L-valine.

An In-depth Technical Guide to the Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione from L-valine

Abstract

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a chiral cyclic dipeptide derived from L-valine, serves as a pivotal building block in asymmetric synthesis and medicinal chemistry.[1] Its stereochemically defined scaffold is instrumental in the development of peptide-based drugs and other bioactive molecules.[1] This guide provides a comprehensive, in-depth exploration of the prevalent and reliable synthetic pathway for this compound, commencing from the readily available chiral precursor, L-valine. The narrative emphasizes the chemical rationale behind procedural choices, detailed step-by-step protocols, and methods for purification and characterization, designed to equip researchers and drug development professionals with a robust and reproducible methodology.

Introduction and Strategic Overview

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a prominent class of compounds recognized for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibiting properties.[1][2] Their conformational rigidity and resistance to proteolysis make them attractive scaffolds in drug design.[2] The target molecule, (3S,6S)-3,6-diisopropylpiperazine-2,5-dione (cyclo(L-Val-L-Val)), retains the stereochemical integrity of its parent amino acid, L-valine, making it a valuable chiral intermediate.[1]

While direct self-condensation of amino acids at high temperatures can produce DKPs, this method often requires harsh conditions and risks racemization, compromising stereochemical purity.[2] A more controlled and widely adopted strategy involves the synthesis of a linear dipeptide precursor, followed by an intramolecular cyclization.[1][2] This approach offers superior control over the stereochemistry and is the focus of this guide.

The synthesis is logically segmented into four primary stages:

-

Preparation of Key Intermediates: Protection of the amine and activation of the carboxylic acid of L-valine.

-

Peptide Coupling: Formation of the linear dipeptide, L-Valyl-L-valine methyl ester.

-

Deprotection and Cyclization: Removal of the N-terminal protecting group to facilitate intramolecular amide bond formation.

-

Purification and Characterization: Isolation and verification of the final product.

Physicochemical Properties of the Target Compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][3] |

| Molecular Weight | 198.26 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 428.7°C at 760 mmHg | [1][5] |

| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [3] |

| CAS Number | 19943-16-9 | [4] |

Synthetic Pathway and Mechanism

The chosen synthetic route is designed to maximize yield and stereochemical purity through a sequence of well-established reactions in peptide chemistry.

Caption: Overall synthetic pathway from L-valine to the target DKP.

Step 1A: N-Terminal Protection of L-Valine

Causality: The amino group of one L-valine molecule must be temporarily blocked or "protected" to prevent it from reacting with the activated carboxyl group of another L-valine molecule, which would lead to uncontrolled polymerization. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic and neutral conditions of peptide coupling but can be cleanly removed under acidic conditions.[][7]

Reaction: The synthesis of Boc-L-Valine is achieved by reacting L-valine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7] The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Step 1B: C-Terminal Activation of L-Valine

Causality: To facilitate the formation of a peptide (amide) bond, the carboxylic acid of the second L-valine molecule must be "activated" to make it more susceptible to nucleophilic attack by an amino group. Conversion to a methyl ester is a common and effective activation strategy. The resulting ester is more reactive than the corresponding carboxylic acid and the methanol produced during cyclization is a volatile and easily removed byproduct.

Reaction: L-valine is reacted with methanol in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂).[8][9] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, activating it for esterification. The product is isolated as a stable hydrochloride salt.[8][9]

Step 2: Formation of the Linear Dipeptide

Causality: This is the crucial bond-forming step where the two modified L-valine units are joined. A coupling reagent is required to facilitate the formation of the amide bond between the free carboxyl group of Boc-L-Valine and the free amino group of L-Valine methyl ester.[10] The choice of coupling reagent is critical for achieving high yield and minimizing racemization.[11][12]

Reaction: The carboxyl group of Boc-L-Valine is activated by the coupling reagent, converting it into a more reactive intermediate such as an active ester.[10] This intermediate is then readily attacked by the nucleophilic amino group of L-Valine methyl ester (liberated from its HCl salt by a tertiary base like triethylamine or DIPEA) to form the protected dipeptide, Boc-L-Val-L-Val-OMe.[13]

| Coupling Reagent | Class | Advantages | Disadvantages |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Low cost, effective.[12][14] | Byproduct (DCU) is poorly soluble, making purification difficult.[14] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproduct, easy removal.[10] | More expensive than DCC. |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | Uronium Salt | High efficiency, fast reaction, low racemization.[10] | Can cause guanidinylation of the N-terminus as a side reaction. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Very effective for sterically hindered couplings, low racemization.[14] | Higher cost. |

Step 3: Deprotection and Intramolecular Cyclization

Causality: To form the cyclic structure, the N-terminal protecting group must be removed to liberate the amino group. This free amine can then act as an internal nucleophile, attacking the C-terminal methyl ester in an intramolecular fashion.

Reaction:

-

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[13][15] This reaction proceeds readily at room temperature.

-

Cyclization: The resulting linear dipeptide ester (H-L-Val-L-Val-OMe) can spontaneously cyclize to form the DKP.[16][17] This intramolecular aminolysis is often driven by heating the dipeptide ester in a high-boiling point solvent like toluene or by treating it with a mild base.[2] The reaction is favored due to the formation of a thermodynamically stable six-membered ring. The pH can be a critical factor, with the reaction proceeding well in a slightly basic pH range of 6.5-9.5.[16][18]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous where specified.

Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride[8][9]

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a drying tube.

-

Add anhydrous methanol (e.g., 100 mL for 0.1 mol L-valine) to the flask and cool to -10 °C in an ice/salt bath.

-

Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise via an addition funnel, ensuring the temperature remains below 0 °C.

-

After the addition is complete, stir for an additional 30 minutes at -10 °C.

-

Add L-valine (1.0 equivalent) portion-wise to the cold solution.

-

Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 3 hours.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8 hours.

-

Monitor the reaction by TLC (e.g., Chloroform:Methanol:Acetic Acid = 5:3:1).[9]

-

After completion, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid can be recrystallized from a methanol/ether mixture to yield pure L-valine methyl ester hydrochloride.

Protocol 2: Synthesis of Boc-L-Val-L-Val-OMe

-

In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Valine (1.0 equiv.) and L-Valine methyl ester hydrochloride (1.0 equiv.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv.) dropwise to neutralize the hydrochloride salt and activate the coupling.

-

In a separate flask, dissolve HBTU (1.1 equiv.) and HOBt (1.1 equiv.) in anhydrous DMF.

-

Add the HBTU/HOBt solution to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-6 hours or until TLC indicates completion.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide. This product is often used in the next step without further purification.

Protocol 3: Deprotection and Cyclization to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

-

Dissolve the crude Boc-L-Val-L-Val-OMe from the previous step in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA.

-

Dissolve the resulting crude dipeptide ester TFA salt in a high-boiling solvent such as toluene or xylene.

-

Add a catalytic amount of acetic acid or a mild base like N-methylmorpholine.

-

Heat the solution to reflux for 12-24 hours.[2] A Dean-Stark trap can be used to remove the methanol byproduct and drive the reaction to completion.

-

Monitor the formation of the DKP product by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution upon cooling.

Purification and Characterization

Purification

The crude (3S,6S)-3,6-diisopropylpiperazine-2,5-dione can be purified by one or more of the following methods:

-

Recrystallization: The solid product obtained after cooling the cyclization reaction can be collected by filtration and recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water, to achieve high purity.

-

Flash Column Chromatography: If recrystallization is insufficient, the crude product can be purified on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The proton spectrum should show characteristic peaks for the isopropyl groups and the N-H and α-protons of the piperazine ring.

-

Mass Spectrometry (MS): ESI-MS or GC-MS will confirm the molecular weight of the compound (198.26 g/mol ).[1]

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Chiral HPLC: To confirm the enantiomeric purity and ensure that no racemization has occurred during the synthesis.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione from L-valine via a linear dipeptide intermediate is a robust and reliable method that ensures high stereochemical fidelity. By carefully selecting protecting groups, activation strategies, and coupling reagents, researchers can efficiently produce this valuable chiral building block. The detailed protocols and mechanistic explanations provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of the target diketopiperazine, facilitating its application in advanced pharmaceutical research and development.

References

-

Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water. Wiley Online Library. [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. National Center for Biotechnology Information (NCBI). [Link]

-

Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. ChemRxiv. [Link]

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Acme Synthetic Chemicals. [Link]

-

Cyclic Dipeptide Synthesis. ScholarWorks. [Link]

-

Synthesis of New Functionalized Cyclic Dipeptide. Taylor & Francis Online. [Link]

-

Preparation method of L-valine methyl ester hydrochloride. Patsnap. [Link]

-

Synthesis of L-valine methyl ester. PrepChem.com. [Link]

-

The Synthesis of Cyclic Peptides. ResearchGate. [Link]

-

Peptide Synthesis for Cyclic Peptides: Methods and Applications. Synpeptide. [Link]

-

The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses Procedure. [Link]

- Preparation method of L-valine methyl ester hydrochloride.

-

Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. ACS Publications. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

-

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. PubChem. [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

(l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione. NIST WebBook. [Link]

-

Diketopiperazines. Baran Lab, Scripps Research. [Link]

-

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. MySkinRecipes. [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. National Center for Biotechnology Information (NCBI). [Link]

-

One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. PubMed. [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. National Center for Biotechnology Information (NCBI). [Link]

-

3,6-diisopropyl-piperazine-2,5-dione CAS#:19943-14-7. Chemsrc. [Link]

-

Mechanism of renaturation of pyruvate kinase of Saccharomyces carlsbergensis: activation by L-valine and magnesium and manganese ions. PubMed. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

L-Valine. PubChem. [Link]

-

Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. [Link]

-

Valine biochemistry overview/highlights. YouTube. [Link]

-

A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. PubMed. [Link]

-

Valine. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione [webbook.nist.gov]

- 5. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. bachem.com [bachem.com]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 14. file.globalso.com [file.globalso.com]

- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

An In-Depth Technical Guide to the Biological Activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Abstract

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, also known as cyclo(L-Val-L-Val), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules.[1][2] Formed from the condensation of two L-valine amino acid residues, this chiral scaffold has emerged as a molecule of significant interest in medicinal and chemical research.[1] DKPs are a privileged structure in nature, produced as secondary metabolites by a wide array of organisms, including fungi, bacteria, and marine sponges.[3][4] Their rigid, conformationally constrained framework makes them ideal candidates for interacting with specific biological targets, leading to a diverse range of bioactivities. This guide provides a comprehensive technical overview of the known and potential biological activities of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, synthesizing data from direct studies and closely related structural analogs to offer insights for researchers, scientists, and drug development professionals. We will delve into its role in quorum sensing inhibition, its potential as an anti-inflammatory and anticancer agent, and explore its neuroprotective capabilities, supported by detailed experimental protocols and mechanistic diagrams.

Molecular Profile and Synthesis

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a stereochemically defined molecule with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[1][5] Its structure is characterized by a central piperazine-2,5-dione ring flanked by two isopropyl groups in a specific (3S,6S) stereoconfiguration.[1] This defined chirality is crucial for its biological function, as stereochemistry often dictates the specificity and affinity of molecular interactions with biological targets.[1]

The primary route for its synthesis is the cyclization of a linear L-Val-L-Val dipeptide precursor.[1] This process typically involves activating the carboxyl group of the dipeptide, often in ester form, to facilitate intramolecular amide bond formation, leading to the stable six-membered ring structure. The choice of enantiomerically pure L-valine as the starting material is essential to ensure the desired (3S,6S) stereochemistry in the final product.[1]

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: formation of the linear dipeptide followed by intramolecular cyclization.

Caption: General workflow for the synthesis of cyclo(L-Val-L-Val).

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[6] In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors, including proteases, toxins, and biofilm formation components.[6][7] The DKP scaffold has been identified as a potent inhibitor of QS, representing a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

Mechanism of Action

DKPs, including the parent 2,5-piperazinedione structure, function primarily by antagonizing the QS receptors, such as LasR in P. aeruginosa.[7] These receptors normally bind to native autoinducers (N-acyl-homoserine lactones, or AHLs) to activate downstream virulence gene transcription.[6] DKPs are thought to competitively bind to the same site on the receptor, preventing the binding of the natural ligand and thereby inhibiting the entire signaling cascade.[7][8] This disruption leads to a significant reduction in the production of key virulence factors.

Caption: Mechanism of Quorum Sensing inhibition by DKPs.

Experimental Evidence

Studies on the general 2,5-piperazinedione scaffold have demonstrated significant reductions in P. aeruginosa virulence factors.[7] While specific quantitative data for cyclo(L-Val-L-Val) is limited, related cyclic dipeptides have shown potent activity. For instance, cyclo(L-Pro-L-Val) can activate or antagonize LuxR-based QS systems.[4][9]

Table 1: Effect of 2,5-Piperazinedione on P. aeruginosa PAO1 Virulence Factors

| Virulence Factor | % Reduction | Reference |

|---|---|---|

| Azocasein-degrading Proteolytic Activity | 69% | [7] |

| Elastolytic Activity | 48% | [7] |

| Pyocyanin Production | 85% | [7] |

| Extracellular Polymeric Substances (EPS) | 96% |[7] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10] Several DKP molecules have been investigated for their ability to modulate this pathway.

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of DKPs are often attributed to their ability to suppress the activation of the NF-κB pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, a process mediated by the IκB kinase (IKK) complex. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS and COX-2.[10][11] Certain DKPs, like cyclo(L-Pro-L-Val), have been shown to inhibit the phosphorylation of key components of this cascade, including IKKα, IKKβ, and IκBα, thereby preventing NF-κB activation.[10][11][12]

Conflicting Evidence

The anti-inflammatory potential of piperazine-2,5-diones is an area of active research with some conflicting results. While compounds like cyclo(L-Pro-L-Val) show clear inhibition of the NF-κB pathway[10][11], a separate study investigating a series of variously substituted piperazine-2,5-diones found their ability to reduce NF-κB activity to be insignificant at the tested concentrations.[13] This highlights the critical role that the specific amino acid side chains (in this case, isopropyl groups) play in determining biological activity. Further investigation specifically on cyclo(L-Val-L-Val) is warranted to clarify its role in inflammation.

Anticancer Potential

The search for novel anticancer agents has led to the exploration of natural product scaffolds, including DKPs.[3] Their rigid structure allows for precise interactions with cancer-specific targets.

Mechanism of Action: Targeting Cancer Cell Metabolism

Cancer cells in the tumor microenvironment are often adapted to hypoxic and nutrient-starved conditions.[14] Targeting these unique metabolic states is a key therapeutic strategy. A structurally related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, demonstrated selective cytotoxicity against PANC-1 human pancreatic cancer cells that were adapted to glucose starvation.[14] The proposed mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, disrupting the energy production of these adapted cells while leaving normal cells largely unaffected.[14]

Other synthetic 3,6-diunsaturated 2,5-DKP derivatives have shown potent anticancer activity against cell lines like A549 (lung cancer) and HeLa (cervical cancer) by inducing apoptosis and causing cell cycle arrest in the G2/M phase.[15][16]

Quantitative Cytotoxicity Data

While direct IC₅₀ values for cyclo(L-Val-L-Val) are not widely reported in the surveyed literature, data from related DKPs illustrate the potential of this chemical class.

Table 2: Anticancer Activity of Selected DKP Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | 28 | [14] |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (normal culture) | >1000 | [14] |

| Compound 11 (naphthalen-1-ylmethylene & 2-methoxybenzylidene DKP) | A549 | 1.2 | [15][16] |

| Compound 11 (naphthalen-1-ylmethylene & 2-methoxybenzylidene DKP) | HeLa | 0.7 |[15][16] |

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and apoptosis.[17] Cyclic dipeptides are emerging as promising neuroprotective agents due to their ability to modulate these key pathological pathways.[17]

The neuroprotective effects of DKPs are believed to be multifaceted, involving the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.[17] For example, cyclo-(L-Pro-L-Phe) has been shown to protect neuronal cells from oxidative stress-induced apoptosis by acting as a partial agonist of PPAR-γ, a nuclear receptor that can suppress NF-κB activity and reduce reactive oxygen species (ROS) generation.[18] This intervention prevents the loss of mitochondrial membrane potential and inhibits the activation of apoptotic proteins like caspase 3.[18] Given the structural similarities, it is plausible that cyclo(L-Val-L-Val) could exert similar protective effects, a hypothesis that merits direct experimental validation.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities discussed.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration at which the test compound reduces the viability of a cell population by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Quorum Sensing Inhibition (Violacein Assay)

This protocol uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs.

-

Strain Preparation: Grow C. violaceum CV026 overnight in LB broth at 30°C.

-

Assay Setup: In a 96-well plate, add 100 µL of molten, soft LB agar (0.7%).

-

Inoculation and Treatment: To 5 mL of LB broth, add 50 µL of the overnight CV026 culture, 10 µL of the AHL activator (e.g., C6-HSL), and the test compound at various concentrations. Quickly add 100 µL of this mixture to each well on top of the agar base.

-

Incubation: Incubate the plate at 30°C for 24 hours.

-

Violacein Extraction: Add 100 µL of DMSO to each well and shake vigorously to lyse the cells and solubilize the violacein. Centrifuge the plate to pellet cell debris.

-

Quantification: Transfer the supernatant to a new plate and measure the absorbance at 585 nm. A reduction in absorbance compared to the control (with AHL, without compound) indicates QS inhibition.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, or cyclo(L-Val-L-Val), is a member of the versatile diketopiperazine family with significant, albeit underexplored, therapeutic potential. Evidence from structurally related compounds strongly suggests its promise in several key areas of drug discovery. Its likely role as a quorum sensing inhibitor presents a compelling avenue for developing novel anti-virulence therapies. Furthermore, its potential to modulate inflammatory and cancer-related pathways, along with possible neuroprotective effects, marks it as a high-value scaffold for further investigation.

Future research should focus on direct, quantitative evaluation of cyclo(L-Val-L-Val) in a broad range of biological assays to confirm the activities suggested by its analogs. Structure-activity relationship (SAR) studies, involving modification of the isopropyl side chains, could lead to the development of derivatives with enhanced potency and selectivity. Elucidating its precise molecular targets through techniques like thermal shift assays or affinity chromatography will be crucial for understanding its mechanisms of action and advancing this promising natural product scaffold toward clinical applications.

References

-

Benchchem. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

-

TargetMol. Cyclo(L-Pro-L-Val) | NF-κB.

-

MedChemExpress. Cyclo(L-Pro-L-Val) | Bacterial Inhibitor/Anti-inflammatory Agent.

-

Cayman Chemical. Cyclo(L-Pro-L-Val).

-

Heptest. Cyclo(L-Pro-L-Val).

-

Jampílek, J., Hošek, J., & Bobál, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.

-

Arai, M., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of Antibiotics, 73(12), 873–875.

-

MySkinRecipes. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

-

Immunomart. Cyclo(L-Pro-L-Val).

-

Wang, W., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(21), 6683.

-

PubChem. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

-

ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4).

-

Benchchem. Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu) and Related Compounds.

-

Bioaustralis Fine Chemicals. cyclo(L-Pro-L-Val).

-

Wang, G., et al. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules, 22(10), 1647.

-

ResearchGate. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria.

-

ResearchGate. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.

-

Al-Majd, L. A., et al. (2023). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 31(11), 101799.

-

Musthafa, K. S., et al. (2012). 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1. Journal of Basic Microbiology, 52(4), 419-424.

-

Yan, P. S., et al. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466–7473.

-

Tal-Gan, Y., et al. (2016). Synthetic peptides capable of potent multi-group Staphylococcal quorum sensing activation and inhibition in both cultures and biofilm communities. Journal of the American Chemical Society, 138(16), 5463-5473.

-

Lee, C., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs, 19(8), 427.

-

Frontiers. Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies.

-

ResearchGate. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1.

-

Kalia, V. C. (2013). Quorum Sensing and Phytochemicals. Molecules, 18(10), 12606-12645.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioaustralis.com [bioaustralis.com]

- 10. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cyclo(L-Pro-L-Val) | Heptest [heptest.nl]

- 13. mdpi.com [mdpi.com]

- 14. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the-Mechanisms of Action of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a chiral cyclic dipeptide also known as Cyclo(L-Val-L-Val), is a member of the diketopiperazine (DKP) class of compounds.[1] Possessing a rigid and stereochemically defined scaffold, this molecule has emerged as a significant subject of research due to its diverse biological activities.[1] This technical guide provides an in-depth exploration of the known mechanisms of action of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, focusing on its roles in bacterial quorum sensing inhibition and modulation of bitter taste receptors. We will delve into the molecular interactions, downstream signaling effects, and the experimental methodologies employed to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Introduction: The Structural and Chemical Identity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a cyclic dipeptide formed from the condensation of two L-valine amino acid residues. Its chemical formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol .[1][2] The defining structural feature is a six-membered piperazine-2,5-dione ring with two isopropyl groups at the 3 and 6 positions in the (S) configuration.[1] This rigid structure is crucial to its biological activity, providing a defined orientation of its functional groups for interaction with molecular targets.

This compound is a naturally occurring molecule, having been isolated from various microorganisms, including bacteria like Bacillus subtilis and fungi.[2] It is also synthetically accessible, typically through the cyclization of linear dipeptide precursors derived from L-valine.[1] Its primary utility in research has been as a chiral building block in the synthesis of more complex, enantiomerically pure molecules, particularly in the development of peptide-based drugs.[1][3]

Mechanism of Action I: Quorum Sensing Inhibition in Gram-Negative Bacteria

A primary and well-documented mechanism of action for diketopiperazines, including (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, is the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.[4][5]

Molecular Target: Interference with LuxR-type Receptors

In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules.[4] These AHLs bind to and activate transcriptional regulator proteins, such as LasR and RhlR in P. aeruginosa, initiating the expression of virulence genes.[4]

Molecular docking studies have suggested that 2,5-piperazinedione and its derivatives can act as competitive antagonists of these LuxR-type receptors.[6][7] The cyclic dipeptide structure is thought to mimic the AHL signal molecule, allowing it to bind to the active site of the receptor protein.[7] This binding, however, does not induce the conformational change necessary for receptor activation, thereby blocking the binding of the native AHL and inhibiting the downstream signaling cascade.[7]

Downstream Effects on Virulence and Biofilm Formation

By inhibiting QS, (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione and related compounds have been shown to significantly reduce the production of key virulence factors in P. aeruginosa. These include:

-

Proteolytic and Elastolytic Activity: A notable reduction in the activity of enzymes that degrade host tissues.[6][7]

-

Pyocyanin Production: A decrease in the synthesis of this toxic blue-green pigment.[6][7]

-

Extracellular Polymeric Substance (EPS) Production: Inhibition of the primary component of the biofilm matrix, leading to reduced biofilm formation.[6][7]

These effects collectively attenuate the pathogenicity of the bacteria, as demonstrated in in vivo models using Caenorhabditis elegans, where treatment with 2,5-piperazinedione enhanced the survival of infected worms.[6][7]

Experimental Workflow: Assessing Quorum Sensing Inhibition

A typical workflow to investigate the QS inhibitory activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is as follows:

Caption: Experimental workflow for evaluating quorum sensing inhibition.

Detailed Protocol: Pyocyanin Quantification Assay

-

Culture Preparation: Inoculate P. aeruginosa PAO1 into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

-

Treatment: Dilute the overnight culture to an OD₆₀₀ of 0.02 in fresh LB broth. Add (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

-

Extraction: Transfer 5 mL of the culture supernatant to a fresh tube. Add 3 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 10 minutes.

-

Acidification: Transfer the blue chloroform layer to a new tube containing 1 mL of 0.2 N HCl. Vortex to transfer the pyocyanin to the acidic aqueous phase (which will turn pink).

-

Quantification: Measure the absorbance of the pink (upper) layer at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated by multiplying the A₅₂₀ by 17.072.

-

Data Analysis: Normalize the pyocyanin concentration to cell density (OD₆₀₀) and compare the treated samples to the controls.

Mechanism of Action II: Bitter Taste Receptor (TAS2R) Agonism

Emerging research has identified cyclic dipeptides as agonists for human bitter taste receptors (TAS2Rs), a family of G protein-coupled receptors (GPCRs).[8][9] While the specific TAS2R subtypes activated by (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione are still under active investigation, the general mechanism of TAS2R activation is well-characterized.

Molecular Target: TAS2R Family of GPCRs

Humans possess approximately 25 different TAS2Rs, which are expressed not only in the oral cavity but also in extra-oral tissues like the respiratory system, gastrointestinal tract, and brain.[10][11] This widespread expression suggests that their function extends beyond taste perception to include roles in innate immunity and smooth muscle relaxation.[11][12]

TAS2Rs are known for their promiscuity, with a single receptor often recognizing multiple structurally diverse bitter compounds.[8][13] Recent cryo-electron microscopy studies of TAS2R14 have revealed both an orthosteric binding pocket and an intracellular allosteric site, which may explain their ability to bind a wide array of ligands.[14]

Signaling Pathway of TAS2R Activation

The canonical signaling pathway following TAS2R activation involves the G protein gustducin.

Caption: Canonical signaling pathway of TAS2R activation.

Upon agonist binding, the TAS2R undergoes a conformational change, leading to the activation of the heterotrimeric G protein gustducin. The βγ subunits of gustducin then activate phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is the key second messenger that triggers downstream cellular responses.

Detailed Protocol: Calcium Imaging Assay for TAS2R Activation

This protocol uses a cell-based assay to measure changes in intracellular calcium, a hallmark of TAS2R activation.

-

Cell Culture: Plate HEK293T cells stably expressing a specific TAS2R (e.g., TAS2R14) and a chimeric G protein (Gα16gust44) onto a 96-well black, clear-bottom plate. Culture overnight.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione in the same buffered saline solution.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Assay Execution:

-

Establish a baseline fluorescence reading for each well for 10-20 seconds.

-

Automatically inject the compound solutions into the wells.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from the baseline for each well.

-

Plot the peak ΔF against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Summary of Quantitative Data

| Compound | Target/Assay | Endpoint | Value | Source |

| 2,5-Piperazinedione | P. aeruginosa Proteolytic Activity | % Inhibition | ~69% | [7] |

| 2,5-Piperazinedione | P. aeruginosa Elastolytic Activity | % Inhibition | ~48% | [7] |

| 2,5-Piperazinedione | P. aeruginosa Pyocyanin Production | % Inhibition | ~85% | [7] |

| 2,5-Piperazinedione | P. aeruginosa EPS Production | % Inhibition | ~96% | [7] |

| Cyclo(L-Pro-L-Val) | LuxR-dependent E. coli biosensor | IC₅₀ | 0.4 mM | [15] |

Note: Data for the specific (3S,6S)-3,6-diisopropyl isomer is often grouped with the general 2,5-piperazinedione class in functional assays. Cyclo(L-Pro-L-Val) is a related diketopiperazine shown for comparison.

Conclusion and Future Directions

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione demonstrates at least two distinct and significant mechanisms of action: the inhibition of bacterial quorum sensing and the activation of human bitter taste receptors. As a QS inhibitor, it holds potential as an anti-virulence agent, offering an alternative strategy to traditional antibiotics for combating bacterial infections, particularly those caused by pathogens like P. aeruginosa.[16] As a TAS2R agonist, its potential therapeutic applications are broad, given the extra-oral locations of these receptors and their roles in diverse physiological processes.

Future research should focus on:

-

Deconvolution of Specificity: Identifying the specific TAS2R subtypes that are most potently activated by (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for either QS inhibition or TAS2R agonism.

-

In Vivo Efficacy: Moving beyond simple infection models to more complex preclinical models to evaluate the therapeutic potential for specific disease indications.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-likeness.

The dual mechanisms of this seemingly simple cyclic dipeptide underscore the rich chemical biology of natural products and provide a compelling foundation for further investigation and drug development.

References

-

Duplantier, A. J., & G. L. Jung. (n.d.). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. Retrieved from [Link]

-

Bitter taste receptor TAS2R14 activation and G protein assembly by an intracellular agonist. (n.d.). bioRxiv. Retrieved from [Link]

-

Purification, structural characterization, and neuroprotective effect of 3,6-diisobutyl-2,5-piperazinedione from Halomonas pacifica CARE-V15 against okadaic acid-induced neurotoxicity in zebrafish model. (n.d.). ResearchGate. Retrieved from [Link]

-

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. (n.d.). MySkinRecipes. Retrieved from [Link]

-

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. (n.d.). PubChem. Retrieved from [Link]

-

Rázquin-Olazarán, I., et al. (2020). A synthetic peptide sensitizes multi-drug resistant Pseudomonas aeruginosa to antibiotics for more than two hours and permeabilizes its envelope for twenty hours. BMC Microbiology, 20(1), 229. Retrieved from [Link]

-

Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Lossow, K., et al. (2023). Activation profile of TAS2R2, the 26th human bitter taste receptor. Frontiers in Molecular Biosciences, 10, 1243550. Retrieved from [Link]

-

Blackwell, H. E., & A. M. W. G. Amara. (2016). Chemical probes of quorum sensing: from compound development to biological discovery. FEMS Microbiology Reviews, 40(5), 734-754. Retrieved from [Link]

-

Li, Y., et al. (2022). Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus. International Journal of Molecular Sciences, 23(15), 8443. Retrieved from [Link]

-

The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Kwon, O. S., et al. (2001). Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609. The Journal of Antibiotics, 54(2), 179-181. Retrieved from [Link]

-

Di Pizio, A., & B. A. Ziegler. (2021). Chemoinformatics View on Bitter Taste Receptor Agonists in Food. Journal of Agricultural and Food Chemistry, 69(49), 14788-14801. Retrieved from [Link]

-

2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1. (n.d.). ResearchGate. Retrieved from [Link]

-

Musthafa, K. S., et al. (2012). 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1. Journal of Basic Microbiology, 52(6), 679-686. Retrieved from [Link]

-

The bitter taste receptor (TAS2R) agonist denatonium promotes a strong relaxation of rat corpus cavernosum. (n.d.). PubMed. Retrieved from [Link]

-

A bitter anti-inflammatory drug binds at two distinct sites of a human bitter taste GPCR. (n.d.). ResearchGate. Retrieved from [Link]

-

Kim, Y., et al. (2024). Bitter taste receptor activation by cholesterol and an intracellular tastant. Nature, 628(8008), 664-671. Retrieved from [Link]

-

Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential. (n.d.). MDPI. Retrieved from [Link]

-

A Review: The Antiviral Activity of Cyclic Peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemoinformatics View on Bitter Taste Receptor Agonists in Food. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione [myskinrecipes.com]

- 4. Chemical probes of quorum sensing: from compound development to biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activation profile of TAS2R2, the 26th human bitter taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bitter taste receptor (TAS2R) agonist denatonium promotes a strong relaxation of rat corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bitter taste receptor activation by cholesterol and an intracellular tastant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. A synthetic peptide sensitizes multi-drug resistant Pseudomonas aeruginosa to antibiotics for more than two hours and permeabilizes its envelope for twenty hours - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

An In-depth Technical Guide on the Physicochemical Properties of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Executive Summary

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a chiral cyclic dipeptide, formally derived from the condensation of two L-valine amino acid molecules. As a prominent member of the diketopiperazine (DKP) class, this molecule serves as a rigid and stereochemically defined scaffold, making it a valuable building block in medicinal chemistry and asymmetric synthesis.[1][2] Its physicochemical properties are critical determinants of its reactivity, solubility, bioavailability, and suitability for various applications, from serving as a pharmaceutical intermediate to a probe for studying biological activities.[1] This guide provides a detailed examination of these properties, offering both established data and field-proven protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

Molecular Identity and Significance

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, also known as cyclo(L-valyl-L-valyl), possesses a C2-symmetric structure featuring a central six-membered ring with two amide bonds. The two isopropyl side chains are locked in a cis-configuration, projecting from the same face of the ring. This conformational rigidity is a key feature exploited in the design of peptidomimetics and chiral ligands.

Its primary significance lies in its role as a chiral building block.[2] The defined stereocenters at the C3 and C6 positions are instrumental in transferring chirality during synthetic transformations, which is essential for producing enantiomerically pure substances for pharmaceutical development.[1][2]

Caption: 2D representation of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.

Core Physicochemical Data

A summary of the key physicochemical identifiers and properties is presented below. These values form the foundation for handling, formulating, and analyzing the compound.

| Property | Value | Source(s) |

| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [3] |

| Synonyms | (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione, cyclo(L-Val-L-Val) | [4] |

| CAS Number | 19943-16-9 | [2][4][5][6] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 198.26 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 268 °C | [5] |

| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | [1][2][5] |

| Calculated logP | 0.93920 | [7] |

Thermal Properties

The high melting point of 268 °C is indicative of a stable, crystalline lattice structure with significant intermolecular hydrogen bonding between the amide N-H and C=O groups of adjacent molecules.[5] The reported boiling point of 428.7 °C is a calculated value and should be interpreted with caution.[1][2][5] At such high temperatures, thermal decomposition is highly likely to precede or occur concurrently with boiling under atmospheric pressure.

Solubility Profile

While quantitative solubility data is not widely published, the molecular structure provides clues to its expected behavior. The molecule contains both lipophilic (two isopropyl groups) and hydrophilic (two amide groups) regions. This amphiphilic nature suggests partial solubility in a range of solvents. It is expected to be poorly soluble in non-polar solvents like hexanes, sparingly soluble in water, and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Lipophilicity and Acidity

The calculated octanol/water partition coefficient (LogP) of 0.939 suggests that the compound is moderately lipophilic, favoring partitioning into organic phases over aqueous ones, a key factor influencing its potential for membrane permeability.[7] The amide protons are exceptionally weak acids (pKa typically > 16), and the lone pairs on the nitrogen atoms are delocalized by resonance with the adjacent carbonyl groups, rendering them non-basic. Therefore, the molecule is considered neutral under physiological pH conditions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione requires a suite of analytical techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Caption: Standard workflow for the physicochemical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

N-H Protons: A singlet or broad singlet around δ 8.0-8.5 ppm. The use of DMSO-d₆ is crucial to observe this exchangeable proton.

-

α-Protons (C3-H, C6-H): Due to C2 symmetry, these two protons are chemically equivalent. They will appear as a doublet around δ 3.5-4.0 ppm, coupled to the adjacent isopropyl methine proton.

-

Isopropyl Methine (CH): A multiplet (septet or more complex due to diastereotopicity) around δ 2.0-2.5 ppm.

-

Isopropyl Methyls (CH₃): Two distinct doublets around δ 0.8-1.2 ppm. The methyl groups are diastereotopic because of the adjacent stereocenter, making them magnetically non-equivalent.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbons (C=O): A peak in the range of δ 165-175 ppm.

-

α-Carbons (C3, C6): A peak around δ 55-65 ppm.

-

Isopropyl Methine Carbon: A peak around δ 30-35 ppm.

-

Isopropyl Methyl Carbons: Two distinct peaks around δ 15-20 ppm.

-

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a longer acquisition time; utilize an appropriate number of scans (e.g., 1024 or more) for adequate signal.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Key Absorption Bands:

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

-

Amide I Band (C=O Stretch): A very strong, sharp absorption band around 1650-1680 cm⁻¹. This is one of the most characteristic peaks for diketopiperazines.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Expected Results (using Electrospray Ionization - ESI):

-

Positive Ion Mode: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 199.27. Adducts with sodium [M+Na]⁺ (m/z 221.25) or potassium [M+K]⁺ (m/z 237.22) may also be present.

-

High-Resolution MS (HRMS): This technique can confirm the elemental formula. The calculated exact mass for C₁₀H₁₉N₂O₂ ([M+H]⁺) is 199.1439, which should match the experimental value to within a few ppm.

-

Synthesis, Stability, and Storage

Synthetic Origin

The compound is most commonly prepared via the head-to-tail cyclization of the linear dipeptide L-valyl-L-valine.[1] This process is typically achieved by heating the dipeptide ester or by using coupling agents that promote intramolecular amide bond formation. The stereochemistry of the final product is directly inherited from the L-valine starting material.

Chemical Stability and Storage

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a chemically stable compound under standard conditions. The amide bonds are resistant to hydrolysis except under harsh acidic or basic conditions. However, to ensure long-term integrity, specific storage practices are essential.

-

Recommended Storage: The compound should be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[1][2][6] It should also be protected from light to avoid potential photodegradation over extended periods.[1][2]

Conclusion